Cas no 2172597-88-3 (2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal)

2,2-Dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal is a specialized aldehyde compound featuring a unique imidazole-substituted structure. Its key advantages include high reactivity due to the presence of both aldehyde and imidazole functional groups, making it valuable in organic synthesis and pharmaceutical intermediates. The sterically hindered 2,2-dimethyl moiety enhances stability, while the imidazole ring contributes to potential biological activity and coordination properties. This compound is particularly useful in the development of heterocyclic frameworks and as a building block for bioactive molecules. Its well-defined structure ensures consistency in synthetic applications, offering precise control in complex reactions. Suitable for research and industrial use, it demonstrates versatility in fine chemical synthesis.
2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal structure
2172597-88-3 structure
商品名:2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal
CAS番号:2172597-88-3
MF:C9H14N2O
メガワット:166.220262050629
CID:6369106
PubChem ID:165598585

2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal 化学的及び物理的性質

名前と識別子

    • 2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal
    • EN300-1623045
    • 2172597-88-3
    • インチ: 1S/C9H14N2O/c1-9(2,7-12)6-8-10-4-5-11(8)3/h4-5,7H,6H2,1-3H3
    • InChIKey: AENJUPSGVZTZOJ-UHFFFAOYSA-N
    • ほほえんだ: O=CC(C)(C)CC1=NC=CN1C

計算された属性

  • せいみつぶんしりょう: 166.110613074g/mol
  • どういたいしつりょう: 166.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1623045-0.25g
2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal
2172597-88-3
0.25g
$1117.0 2023-06-04
Enamine
EN300-1623045-1.0g
2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal
2172597-88-3
1g
$1214.0 2023-06-04
Enamine
EN300-1623045-5.0g
2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal
2172597-88-3
5g
$3520.0 2023-06-04
Enamine
EN300-1623045-500mg
2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal
2172597-88-3
500mg
$1014.0 2023-09-22
Enamine
EN300-1623045-0.5g
2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal
2172597-88-3
0.5g
$1165.0 2023-06-04
Enamine
EN300-1623045-10.0g
2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal
2172597-88-3
10g
$5221.0 2023-06-04
Enamine
EN300-1623045-0.05g
2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal
2172597-88-3
0.05g
$1020.0 2023-06-04
Enamine
EN300-1623045-5000mg
2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal
2172597-88-3
5000mg
$3065.0 2023-09-22
Enamine
EN300-1623045-100mg
2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal
2172597-88-3
100mg
$930.0 2023-09-22
Enamine
EN300-1623045-250mg
2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal
2172597-88-3
250mg
$972.0 2023-09-22

2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal 関連文献

2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanalに関する追加情報

Professional Introduction to 2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal (CAS No. 2172597-88-3)

2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal, identified by the chemical abstracts service number 2172597-88-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This aldehyde derivative features a unique structural motif combining a branched alkyl chain with an imidazole ring, making it a versatile scaffold for the development of bioactive molecules. The compound’s chemical formula and molecular weight provide a foundation for understanding its potential applications in synthetic chemistry and drug discovery.

The imidazole moiety in 2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal is a well-known pharmacophore in medicinal chemistry, frequently incorporated into molecules targeting various biological pathways. Imidazole derivatives have demonstrated efficacy in multiple therapeutic areas, including antifungal, antimicrobial, and anti-inflammatory applications. The presence of the 1-methyl substituent on the imidazole ring enhances the compound’s metabolic stability and binding affinity to biological targets, making it an attractive candidate for further investigation.

Recent advancements in computational chemistry have enabled the rational design of molecules like 2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal, leveraging machine learning models to predict binding interactions with proteins and enzymes. Studies indicate that aldehyde-functionalized imidazole derivatives can act as probes or scaffolds for modulating enzyme activity, particularly in metabolic pathways relevant to cancer and neurodegenerative diseases. The branched alkyl chain in this compound may influence its solubility and pharmacokinetic properties, which are critical factors in drug development.

In vitro studies have begun to explore the biochemical profile of 2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal, revealing potential interactions with enzymes such as cytochrome P450 family members. These interactions are of interest because they may provide insights into how the compound is metabolized in vivo. Additionally, the compound’s ability to cross cell membranes suggests it could be developed into an oral therapeutic or topical agent, depending on further optimization.

The synthesis of 2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal involves multi-step organic reactions that highlight its synthetic accessibility while maintaining structural complexity. Advanced catalytic methods have been employed to introduce the imidazole ring efficiently, reducing reaction times and improving yields. Such methodologies align with green chemistry principles by minimizing waste and energy consumption during production.

Emerging research in medicinal biology has identified novel roles for imidazole derivatives in modulating immune responses. The specific arrangement of atoms in 2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal may enable it to interact with immune receptors or signaling pathways differently from other known immunomodulators. This opens up possibilities for therapeutic applications in autoimmune disorders or cancer immunotherapy.

The compound’s potential as a chiral building block has also been explored, with studies focusing on enantioselective synthesis methods. Chiral aldehydes are crucial for developing enantiomerically pure drugs that exhibit improved efficacy and reduced side effects. The structural features of 2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal make it a promising candidate for such investigations.

Future directions in research may involve exploring the compound’s role as an intermediate in larger synthetic schemes or as a lead compound for structure-based drug design. Collaborative efforts between synthetic chemists and biologists will be essential to uncover its full potential across multiple disciplines. The integration of experimental data with computational modeling will further refine our understanding of how this molecule behaves at both molecular and cellular levels.

The growing interest in heterocyclic compounds like imidazole derivatives underscores their importance as tools for drug discovery. As research continues to uncover new biological functions and synthetic strategies, compounds such as CAS No. 2172597-88-3 will remain at the forefront of innovation in pharmaceutical chemistry.

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